1-[(2,4-dichlorophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenoxy and fluorophenyl groups attached to a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves several steps, typically starting with the preparation of the dichlorophenoxy and fluorophenyl intermediates. These intermediates are then reacted with a pyrazole derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenoxy group are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby inhibiting cell growth and proliferation. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
Fluorophenyl derivatives: Compounds containing fluorophenyl groups that exhibit similar chemical properties and biological activities.
Pyrazole derivatives: A class of compounds with a pyrazole ring, known for their diverse pharmacological activities.
The uniqueness of 1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combined structural features, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H12Cl2FN3O2 |
---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenoxy)methyl]-N-(4-fluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H12Cl2FN3O2/c18-11-1-6-16(14(19)9-11)25-10-23-8-7-15(22-23)17(24)21-13-4-2-12(20)3-5-13/h1-9H,10H2,(H,21,24) |
InChI Key |
CJMNUPHYWSMNSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
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